5-((7-Methoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide
Description
Properties
IUPAC Name |
5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-18-10-3-7(4-11-12(10)20-6-19-11)2-8-5-9(16-21-8)13(17)15-14/h3-4,8H,2,5-6,14H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNNFLSJLRLHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CC3CC(=NO3)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Generation of Nitrile Oxide
A chlorooxime precursor (e.g., 3-phenylpropanal oxime) is treated with sodium hypochlorite (NaOCl) in aqueous acetone to generate the reactive nitrile oxide in situ. This intermediate is unstable and must be used immediately.
Cycloaddition with Allylic Alcohol
The nitrile oxide reacts with an allylic alcohol derivative, such as (7-Methoxy-1,3-benzodioxol-5-yl)methanol, in toluene at 80°C for 6–8 hours. The reaction proceeds via a concerted mechanism, yielding the dihydroisoxazole ring with regiospecificity.
Table 2: Cycloaddition Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | Toluene |
| Time | 7 h |
| Yield | 68% |
| Condition | Value |
|---|---|
| Hydrazine Equiv. | 10 |
| Solvent | DMF |
| Time | 24 h |
| Yield | 78% |
Final Coupling and Purification
The (7-Methoxy-1,3-benzodioxol-5-yl)methyl group is introduced via alkylation of the dihydroisoxazole intermediate. A Mitsunobu reaction or nucleophilic substitution may be employed, depending on the leaving group’s reactivity.
Alkylation with Benzodioxole Methanol
The dihydroisoxazole core is reacted with (7-Methoxy-1,3-benzodioxol-5-yl)methanol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature over 12 hours, yielding the coupled product.
Purification
Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 1:3) followed by recrystallization from ethanol. Final yields range from 60–70% with >98% purity.
Analytical Characterization
Critical spectroscopic data for the target compound include:
-
IR (KBr): 3270 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, benzodioxole), 4.25 (m, 2H, dihydroisoxazole), 3.85 (s, 3H, OCH₃).
Challenges and Optimization Opportunities
-
Regioselectivity in Cycloaddition: Competing pathways may yield regioisomers, necessitating chiral catalysts or tailored solvents.
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Hydrazine Handling: Hydrazine hydrate is toxic and requires strict temperature control to prevent decomposition.
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Scalability: Microwave-assisted synthesis (e.g., 250°C for 2 hours) could enhance reaction rates and yields for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
5-((7-Methoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 5-((7-Methoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide has been studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and may serve as a lead compound for the development of new anticancer drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties. Its unique structure allows for the development of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 5-((7-Methoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural and Physical Properties
Key Observations :
- Functional Group Variations : Replacing the carbohydrazide with an ester (e.g., Ethyl ester in ) or amide (e.g., ) modifies polarity and bioavailability. Carboxylic acid derivatives (e.g., ) may exhibit distinct acidity and hydrogen-bonding capabilities.
Key Insights :
- Methoxy substituents in related imidazo-phenanthrolines () enhance anticancer efficacy, suggesting similar optimization opportunities for the target compound.
Physicochemical and Electronic Properties
- Solubility : Methoxy groups (electron-donating) likely improve aqueous solubility compared to nitro- or bromo-substituted analogues (e.g., Compound 5 in with a 228°C melting point).
Biological Activity
5-((7-Methoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide is a compound that has garnered interest for its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 430.45 g/mol. The structure features a methoxybenzo[d][1,3]dioxole moiety linked to a dihydroisoxazole and a carbohydrazide group, which are known to influence its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including hydrazone formation and cyclization processes. The precursor compounds are often synthesized using standard organic synthetic techniques such as nucleophilic substitution and condensation reactions.
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or interference with DNA synthesis.
| Compound | Activity | Reference |
|---|---|---|
| Isoxazole Derivative A | Antibacterial against E. coli | |
| Isoxazole Derivative B | Antifungal against Candida spp. |
Anticancer Activity
Several studies have highlighted the anticancer potential of isoxazole derivatives. For example, compounds structurally similar to 5-((7-Methoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | Compound Tested | Result |
|---|---|---|
| A549 (Lung Cancer) | Compound X | Inhibition of proliferation by 70% |
| HeLa (Cervical Cancer) | Compound Y | Induction of apoptosis |
Immunomodulatory Effects
Some derivatives have demonstrated immunomodulatory effects, enhancing or suppressing immune responses depending on the context. For instance, certain isoxazoles have shown potential in modulating cytokine production in immune cells, which could be beneficial in treating autoimmune diseases.
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the effects of 5-((7-Methoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent. -
Case Study on Antimicrobial Properties :
In vitro tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Q & A
Basic: What are the established synthetic routes for 5-((7-Methoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Formation : The benzodioxole moiety is synthesized via cyclization of catechol derivatives with methoxy-substituted alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Dihydroisoxazole Construction : The 4,5-dihydroisoxazole ring is formed via 1,3-dipolar cycloaddition between nitrile oxides and alkenes. For example, hydroxylamine derivatives react with α,β-unsaturated carbonyl compounds .
Carbohydrazide Functionalization : The hydrazide group is introduced by reacting the ester intermediate with hydrazine hydrate in ethanol under reflux .
Key Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (e.g., pyrazoline-H protons at δ 5.35 ppm) and mass spectrometry (e.g., observed M⁺ at 480.28) are critical .
Advanced: How can computational methods optimize the synthesis and predict reaction yields?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and transition states to identify energetically favorable conditions. For example:
- Reaction Path Search : Tools like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error approaches .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to enhance reaction efficiency .
- Machine Learning : Training models on existing datasets (e.g., PubChem reactions) predicts yields for novel substrates. Experimental validation via microwave-assisted synthesis (e.g., 100°C, 30 min) can further accelerate optimization .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₈H₁₇N₃O₅ requires m/z 367.1164) .
- FT-IR : Detect N-H stretches (~3300 cm⁻¹ for hydrazide) and C=O vibrations (~1680 cm⁻¹) .
Advanced: How to resolve contradictions in reported biological activities (e.g., anticonvulsant vs. antibacterial)?
Methodological Answer:
- Dose-Response Analysis : Perform in vivo MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazol) tests for anticonvulsant activity, comparing ED₅₀ values across studies .
- Target Specificity : Use molecular docking (e.g., AutoDock Vina) to assess binding to GABA receptors (anticonsulvant) vs. bacterial enzymes (e.g., DNA gyrase for antibacterial activity) .
- Metabolic Stability : Evaluate hepatic microsomal degradation to determine if metabolite interference explains discrepancies .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Antimicrobial Activity :
- Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Fungal susceptibility testing via agar diffusion (Candida spp.) .
- Anticonvulsant Potential :
- Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
Substituent Variation :
- Replace the methoxy group with halogens (e.g., Cl, F) to modulate lipophilicity (logP calculations via ChemDraw) .
- Modify the carbohydrazide to thiosemicarbazide for enhanced metal chelation .
Biological Evaluation :
- Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
3D-QSAR Modeling :
- Use CoMFA or CoMSIA to correlate steric/electronic features with activity, guided by crystallographic data from similar compounds .
Advanced: What strategies mitigate poor aqueous solubility during formulation?
Methodological Answer:
- Salt Formation : React with HCl or sodium glycocholate to improve solubility (pH-solubility profile analysis) .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (emulsification-solvent evaporation method) with particle size <200 nm (DLS validation) .
- Prodrug Design : Introduce phosphate esters hydrolyzable in vivo (synthesize via H-phosphonate coupling) .
Basic: How to validate purity and stability under storage conditions?
Methodological Answer:
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (>98% purity threshold) .
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products (e.g., hydrazide oxidation to carboxylic acid) .
- Long-Term Stability : Monitor at 25°C/60% RH for 6 months with periodic NMR and LC-MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
